2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate
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Overview
Description
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is a chemical compound with the molecular formula C16H15F3N2O4S and a molecular weight of 388.36 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a carbamoyl group, and a dimethylsulfamate group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-aminophenyl N,N-dimethylsulfamate under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carbamoyl and dimethylsulfamate groups contribute to its reactivity and potential biological activity .
Biological Activity
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C16H15F3N2O4S
- Molecular Weight : 388.36 g/mol
- CAS Number : 338396-40-0
- Density : 1.435 g/cm³ (predicted)
- pKa : 12.75 (predicted) .
Antimicrobial Activity
Research indicates that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
---|---|---|---|
This compound | S. aureus | 25.9 µM | Bactericidal activity confirmed |
MRSA | 12.9 µM | Bactericidal activity confirmed | |
Enterococcus faecalis | No activity | Resistant strain |
The data suggests that the compound exhibits both bacteriostatic and bactericidal properties, with MIC values indicating effective inhibition against S. aureus and MRSA isolates .
Anti-inflammatory Potential
In vitro studies have demonstrated that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key factor in inflammatory responses. The anti-inflammatory effects were compared to those of parental compounds, showing promising results.
Table 2: Anti-inflammatory Activity
Compound | IC50 (µM) | Effect on NF-κB Activation |
---|---|---|
This compound | >20 | Moderate attenuation |
Cinnamic acid derivative | <20 | Significant attenuation |
The results indicate that while the compound shows some anti-inflammatory potential, it is less potent than other tested compounds .
Anticancer Activity
The compound's anticancer properties were evaluated using various cancer cell lines. In particular, its efficacy against c-KIT mutant-mediated tumors was investigated.
Case Study: c-KIT Mutant Inhibition
In a study involving c-KIT mutant models, the compound demonstrated good pharmacokinetic profiles and significant antitumor efficacy in vivo. This suggests its potential as a therapeutic candidate for gastrointestinal stromal tumors resistant to conventional treatments.
Table 3: Anticancer Activity Overview
Cancer Model | Response |
---|---|
c-KIT T670I | Significant tumor reduction |
c-KIT D820G | Moderate efficacy |
Wild-type c-KIT patient cells | Effective in primary cell cultures |
These findings highlight the potential of this compound as an effective agent in targeted cancer therapy .
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-9-4-3-8-13(14)15(22)20-12-7-5-6-11(10-12)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNBVPBVXOPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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